molecular formula C17H14N4OS B5837077 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile

Katalognummer B5837077
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: GKQDVPMTFGYFTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, also known as DBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. DBET is a small molecule that has shown promising results in preclinical studies and has the potential to be developed into a new class of cancer therapeutics.

Wirkmechanismus

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile works by binding to the bromodomain of BRD4, preventing it from binding to acetylated histones and regulating gene expression. This results in the downregulation of key oncogenic pathways, leading to reduced cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. In addition to its anti-cancer effects, 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is its ability to selectively target cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy, as it has the potential to reduce side effects associated with traditional chemotherapy. However, one of the limitations of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is its poor solubility, which may limit its clinical development.

Zukünftige Richtungen

There are several future directions for research on 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile. One area of interest is the development of more potent and selective analogs of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, which may have improved anti-cancer activity and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile, which may help to identify patients who are most likely to benefit from treatment. Finally, there is also interest in exploring the potential of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesemethoden

The synthesis of 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile involves a multi-step process that begins with the reaction of 2-ethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoyl chloride to form the key intermediate, which is subsequently reacted with 3,6-diamino-2-chloropyridine and potassium cyanide to yield 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile.

Wissenschaftliche Forschungsanwendungen

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. Inhibition of BRD4 by 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile leads to the downregulation of key oncogenic pathways, resulting in reduced cancer cell growth and proliferation. 3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

3,6-diamino-2-benzoyl-4-ethylthieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-2-10-11(8-18)16(20)21-17-12(10)13(19)15(23-17)14(22)9-6-4-3-5-7-9/h3-7H,2,19H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDVPMTFGYFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.